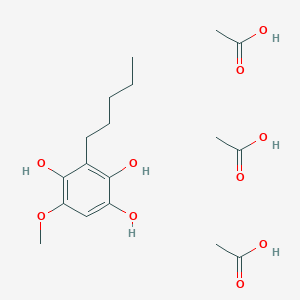
4-(Methyltellanyl)but-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methyltellanyl)but-1-en-3-yne is an organotellurium compound with the molecular formula C5H8Te This compound is characterized by the presence of a tellurium atom bonded to a buten-3-yne structure
Preparation Methods
The synthesis of 4-(Methyltellanyl)but-1-en-3-yne typically involves the reaction of tellurium-containing reagents with buten-3-yne precursors. One common method is the reaction of methyltellurium trichloride with but-1-en-3-yne in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes as laboratory-scale preparations, with additional considerations for safety and efficiency.
Chemical Reactions Analysis
4-(Methyltellanyl)but-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid. This reaction typically results in the formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of tellurium hydrides or the cleavage of the tellurium-carbon bond.
Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this reaction include organolithium or Grignard reagents, which replace the tellurium atom with other organic groups.
Addition: The alkyne moiety in the compound can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted alkenes or alkynes.
Scientific Research Applications
4-(Methyltellanyl)but-1-en-3-yne has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organotellurium compounds
Materials Science: Organotellurium compounds, including this compound, are investigated for their potential use in the development of semiconductors and other electronic materials. The presence of tellurium can impart unique electronic properties to these materials.
Biological Studies: Although less common, some studies explore the biological activity of organotellurium compounds. These compounds can exhibit antimicrobial, anticancer, and antioxidant properties, making them of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(Methyltellanyl)but-1-en-3-yne is primarily related to the chemical reactivity of the tellurium atom. Tellurium can form various oxidation states, allowing it to participate in redox reactions. In biological systems, organotellurium compounds can interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of enzyme activity or the induction of oxidative stress. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-(Methyltellanyl)but-1-en-3-yne can be compared to other organotellurium compounds, such as:
Diphenyl ditelluride: A commonly studied organotellurium compound with applications in organic synthesis and materials science. Unlike this compound, diphenyl ditelluride contains two tellurium atoms bonded to phenyl groups.
Tellurophene: A tellurium-containing heterocycle with potential applications in organic electronics. Tellurophene differs from this compound in its cyclic structure and electronic properties.
Methyltellurium trichloride: A precursor used in the synthesis of various organotellurium compounds. It is more reactive and less stable than this compound, making it useful for introducing tellurium into organic molecules.
The uniqueness of this compound lies in its combination of a tellurium atom with a buten-3-yne structure, providing a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
32872-37-0 |
|---|---|
Molecular Formula |
C5H6Te |
Molecular Weight |
193.7 g/mol |
IUPAC Name |
4-methyltellanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H6Te/c1-3-4-5-6-2/h3H,1H2,2H3 |
InChI Key |
XKUBSCWXDGXIFP-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]C#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


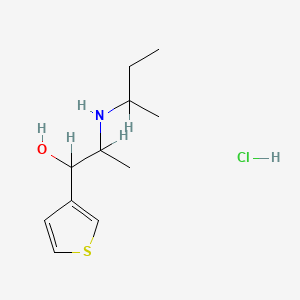
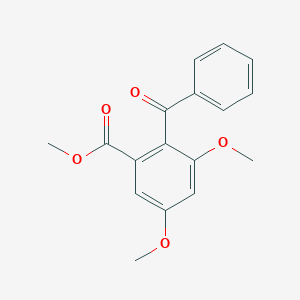
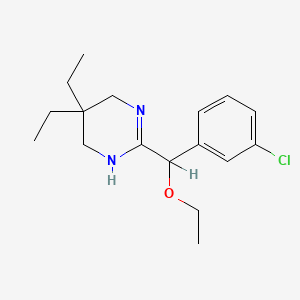
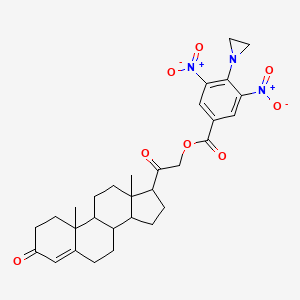

![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

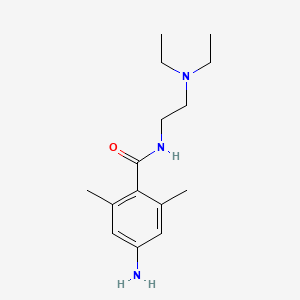
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
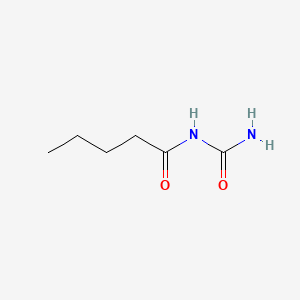

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
